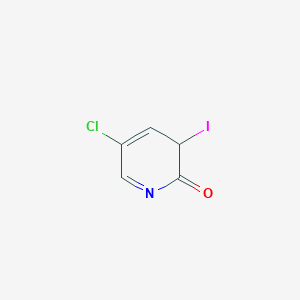
5-chloro-3-iodo-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-iodo-3H-pyridin-2-one is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-3H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method is the sequential halogenation of 3H-pyridin-2-one, where chlorine and iodine are introduced in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as chlorine gas or iodine monochloride in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-iodo-3H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
5-chloro-3-iodo-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and molecular targets.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-3H-pyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-bromo-3H-pyridin-2-one: Similar structure but with a bromine atom instead of iodine.
5-chloro-3-fluoro-3H-pyridin-2-one: Contains a fluorine atom instead of iodine.
5-chloro-3-methyl-3H-pyridin-2-one: Features a methyl group instead of a halogen.
Uniqueness
5-chloro-3-iodo-3H-pyridin-2-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical properties and reactivity compared to its analogs. The combination of these halogens can influence the compound’s electronic structure, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C5H3ClINO |
|---|---|
Molecular Weight |
255.44 g/mol |
IUPAC Name |
5-chloro-3-iodo-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
WPNPRJRNBGCIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















